molecular formula C6H4F3NO2S B2743114 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid CAS No. 1564582-05-3

5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2743114
CAS RN: 1564582-05-3
M. Wt: 211.16
InChI Key: ITAFZLXXDDJRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid is a derivative of thiazole . It can be used as an intermediate in organic synthesis and medicinal chemistry . It can also be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules .

Scientific Research Applications

Heterocyclic γ-Amino Acids Synthesis

  • Design Mimics of Protein Structures: 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a novel class of constrained heterocyclic γ-amino acids, essential for mimicking the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. These compounds are synthesized through a versatile chemical route involving cross-Claisen condensations, highlighting their potential in designing protein structure mimics (Mathieu et al., 2015).

Spectroscopic and Electronic Structure Analysis

  • Structural and Electronic Properties: The structural, electronic, and spectroscopic properties of thiadiazole derivatives, closely related to 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, have been extensively studied. These analyses provide insights into the electronic structure, hydrogen bonding, and solvent effects, contributing to a deeper understanding of such compounds' physicochemical properties (Singh et al., 2019).

Fungicidal Activities

  • Agricultural Applications: The synthesis of new compounds from 2-methyl-4-trifluoromethyl-thiazole-5-carboxylic acid has shown certain fungicidal activities, indicating potential applications in agriculture for pest control and crop protection. This research underlines the compound's relevance in developing new fungicides (Zhang Ku, 2014).

Future Directions

Trifluoromethylpyridines and their derivatives, which include 5-Methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)10-5(13-2)6(7,8)9/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAFZLXXDDJRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1564582-05-3
Record name 5-methyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.